molecular formula C23H26N2O5 B2608039 4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 385388-13-6

4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2608039
CAS RN: 385388-13-6
M. Wt: 410.47
InChI Key: NKPURKCSWKKHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Computational Studies

A study involving a structurally similar pyrrole derivative revealed its potential as a precursor for the synthesis of new heterocyclic compounds. The compound's first hyperpolarizability indicated its usefulness as a non-linear optical (NLO) material, showcasing its potential in optical and electronic applications (Singh, Rawat, & Sahu, 2014). Similarly, another investigation into pyrrole chalcone derivatives emphasized the dimer formation and identified sites prone to nucleophilic attack, suggesting a pathway to a variety of heterocyclic compounds like oxiranes and pyrazoles (Singh, Rawat, & Sahu, 2014).

Supramolecular Chemistry

The crystal engineering of supramolecular assemblies involving pyridine derivatives has been explored, demonstrating the utility of such compounds in designing novel crystal structures. These studies highlight the importance of molecular interactions in forming complex architectures, which could have implications in materials science and nanotechnology (Arora & Pedireddi, 2003).

Synthetic Chemistry

Research on pyrrolin-2-ones has led to the synthesis of compounds with significant antibacterial activity. This underscores the therapeutic potential of such derivatives in the development of new antimicrobial agents, demonstrating the versatility of pyrrole-based compounds in medicinal chemistry (Gein et al., 2015).

Fluorescent Probing

A novel fluorescent probe with an aggregation-enhanced emission feature based on the pyrrole core has been developed for real-time monitoring of low carbon dioxide levels. This application reveals the potential of pyrrole derivatives in environmental monitoring and the development of sensory technologies (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

(4E)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-24(2)13-14-25-19(16-11-8-12-17(29-3)22(16)30-4)18(21(27)23(25)28)20(26)15-9-6-5-7-10-15/h5-12,19,26H,13-14H2,1-4H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAOUJQUZNBZLK-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.